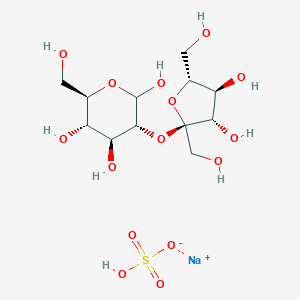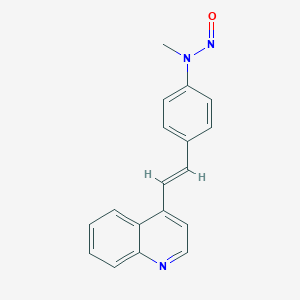![molecular formula C18H18ClNOS B232133 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol](/img/structure/B232133.png)
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, also known as CPT, is a synthetic compound that has been extensively studied for its potential as a research tool in various scientific fields.
科学研究应用
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a research tool in various scientific fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been linked to the potential use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a treatment for depression and other mood disorders.
In pharmacology, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been used as a selective ligand for the dopamine D3 receptor, which has been implicated in the pathophysiology of addiction and other psychiatric disorders. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has also been shown to have anticancer properties, inhibiting the growth and proliferation of various cancer cell lines, including breast, colon, and lung cancer.
作用机制
The mechanism of action of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is not fully understood, but it is thought to involve the inhibition of dopamine and norepinephrine reuptake, as well as the modulation of dopamine receptor activity. 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to bind to the dopamine D3 receptor with high affinity, leading to the activation of downstream signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine and norepinephrine reuptake, the modulation of dopamine receptor activity, and the inhibition of cancer cell growth and proliferation. In addition, 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol has been shown to have antioxidant properties, protecting cells from oxidative stress and DNA damage.
实验室实验的优点和局限性
One of the main advantages of using 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool is its high selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in various biological systems. However, one limitation of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol, including the development of more potent and selective analogs, the investigation of its potential as a treatment for addiction and other psychiatric disorders, and the exploration of its mechanisms of action in cancer cells. In addition, the use of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol as a research tool in other scientific fields, such as materials science and nanotechnology, is an area of potential future research.
合成方法
The synthesis of 2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-3-ol involves the reaction of 2-chloro-9H-thioxanthen-9-one with 3-(dimethylamino)propionaldehyde in the presence of a base catalyst. The resulting product is a yellow crystalline powder that is highly soluble in organic solvents.
属性
分子式 |
C18H18ClNOS |
|---|---|
分子量 |
331.9 g/mol |
IUPAC 名称 |
(9E)-2-chloro-9-[3-(dimethylamino)propylidene]thioxanthen-3-ol |
InChI |
InChI=1S/C18H18ClNOS/c1-20(2)9-5-7-12-13-6-3-4-8-17(13)22-18-11-16(21)15(19)10-14(12)18/h3-4,6-8,10-11,21H,5,9H2,1-2H3/b12-7+ |
InChI 键 |
VDUXLJKZYYNCHS-KPKJPENVSA-N |
手性 SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=CC(=C(C=C31)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-bromo-4-(1-methylpiperidin-4-ylidene)-4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one](/img/structure/B232055.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)
![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)


![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![2-[4-(1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)-1-piperazinyl]-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B232078.png)

![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)
